molecular formula C19H19BrN2O2S B5915487 N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide

N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide

Cat. No. B5915487
M. Wt: 419.3 g/mol
InChI Key: OAXVLUNFZHMNJP-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide, also known as BVT.2733, is a small molecule inhibitor of the protein tyrosine phosphatase SHP-2. This molecule has been studied extensively for its potential use in cancer treatment due to its ability to inhibit SHP-2, which is involved in multiple signaling pathways that contribute to tumorigenesis.2733.

Mechanism of Action

N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide binds to the catalytic domain of SHP-2 and inhibits its phosphatase activity. This leads to the accumulation of phosphorylated proteins downstream of SHP-2, which can have both positive and negative effects on signaling pathways. In cancer cells, the inhibition of SHP-2 by N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide leads to a decrease in proliferation, survival, and metastasis.
Biochemical and Physiological Effects:
N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide has been shown to have significant effects on cancer cell signaling pathways, leading to decreased proliferation, survival, and metastasis. In addition, N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide has been shown to have effects on immune cells, including the inhibition of T cell activation and the modulation of cytokine production. These effects may have implications for the use of N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide in cancer immunotherapy.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide is its specificity for SHP-2, which reduces the potential for off-target effects. In addition, N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide is its relatively low potency compared to other SHP-2 inhibitors. This may limit its effectiveness in certain cancer types or at certain doses.

Future Directions

There are several future directions for the study of N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide. One area of research is the development of more potent SHP-2 inhibitors that may be more effective in certain cancer types or at lower doses. Another area of research is the combination of N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide with other cancer therapies, such as chemotherapy or immunotherapy. In addition, the effects of N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide on immune cells may have implications for its use in cancer immunotherapy, and further research is needed to explore this potential application.

Synthesis Methods

The synthesis of N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide involves several steps, including the reaction of 4-bromobenzaldehyde with piperidine-1-carboxylic acid to form the corresponding imine. This imine is then reacted with thiophene-2-carboxylic acid to form the final product, N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide. The synthesis of N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide has been optimized to yield high purity and high yields of the final product.

Scientific Research Applications

N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. SHP-2 is a protein tyrosine phosphatase that is involved in multiple signaling pathways, including the Ras-MAPK pathway, the JAK-STAT pathway, and the PI3K-Akt pathway. These pathways are frequently dysregulated in cancer cells, leading to increased proliferation, survival, and metastasis. By inhibiting SHP-2, N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide has the potential to disrupt these pathways and inhibit cancer cell growth.

properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2S/c20-15-8-6-14(7-9-15)13-16(19(24)22-10-2-1-3-11-22)21-18(23)17-5-4-12-25-17/h4-9,12-13H,1-3,10-11H2,(H,21,23)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXVLUNFZHMNJP-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]thiophene-2-carboxamide

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